N-[4-(2-methyl-1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the triazolopyrimidine moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazolopyrimidine core, leading to partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic cores.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydro or tetrahydro derivatives of the triazolopyrimidine core.
Scientific Research Applications
N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Mechanism of Action
The mechanism of action of N2-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole and triazolopyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The compound may also interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and triazolopyrimidine derivatives, such as:
- 1H-IMIDAZOLE-4-CARBOXAMIDE
- 1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of imidazole and triazolopyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H13N7O |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-[4-(2-methylimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H13N7O/c1-11-17-8-10-22(11)13-5-3-12(4-6-13)19-15(24)14-20-16-18-7-2-9-23(16)21-14/h2-10H,1H3,(H,19,24) |
InChI Key |
FYVOLOKCQFSPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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